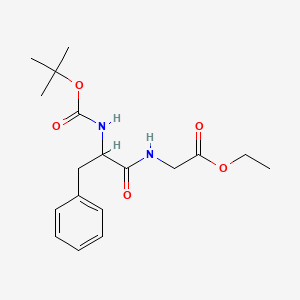![molecular formula C7H5NO4 B2546754 [1,3]Dioxolo[4,5-b]piridina-5-carboxílico CAS No. 1368103-79-0](/img/structure/B2546754.png)
[1,3]Dioxolo[4,5-b]piridina-5-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H5NO4 and its molecular weight is 167.12. The purity is usually 95%.
BenchChem offers high-quality [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado los derivados del ácido [1,3]dioxolo[4,5-b]piridina-5-carboxílico como posibles agentes anticonvulsivos. Un estudio demostró que ciertos análogos exhiben una actividad anticonvulsiva prometedora en modelos preclínicos de convulsiones. El compuesto 4h, por ejemplo, mostró eficacia con un buen perfil terapéutico/toxicológico.
- El andamiaje del ácido this compound tiene similitudes con otros compuestos bioactivos. Puede servir como un elemento estructural para el diseño de inhibidores de quinasas, que desempeñan papeles cruciales en las vías de señalización celular .
- Las tiazolo[4,5-b]piridinas, una clase relacionada de compuestos, se han identificado como potentes antioxidantes y agentes antiinflamatorios . Dadas las similitudes estructurales, los derivados del ácido this compound también pueden exhibir propiedades similares.
- El andamiaje oxazolo[5,4-d]pirimidina, que comparte características con el ácido this compound, se ha utilizado en agentes inmunosupresores . Una exploración adicional podría revelar efectos inmunomoduladores similares.
Agentes Anticonvulsivos
Inhibidores de Quinasas
Antioxidantes y Agentes Antiinflamatorios
Agentes Inmunosupresores
Mecanismo De Acción
Mode of Action
It’s worth noting that the presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .
Biochemical Pathways
The compound’s effects on biochemical pathways would depend on its specific targets, which are currently unknown .
Pharmacokinetics
These properties would influence the bioavailability of the compound, affecting its efficacy and potential side effects .
Result of Action
Some related compounds have shown potent growth inhibition properties against human cancer cell lines .
Análisis Bioquímico
Biochemical Properties
[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many compounds . The nature of these interactions often involves the binding of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Additionally, [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid can influence gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing toxicity .
Metabolic Pathways
[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Additionally, [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid may require specific cofactors for its metabolic activity, further influencing its role in biochemical reactions .
Transport and Distribution
The transport and distribution of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid within specific cellular compartments, influencing its overall activity .
Subcellular Localization
The subcellular localization of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid is crucial for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity and interactions with other biomolecules, ultimately influencing its biochemical properties .
Propiedades
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)4-1-2-5-6(8-4)12-3-11-5/h1-2H,3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMDOAVYUXCANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)N=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2546676.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2546680.png)
![N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2546684.png)


![ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B2546687.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2546688.png)
![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)



